1,1,3,3-Tetramethylbutyl hydroperoxide
Overview
Description
1,1,3,3-Tetramethylbutyl hydroperoxide is an organic peroxide with the molecular formula C8H18O2. It is a colorless liquid that is sensitive to heat and contamination. This compound is known for its use as an initiator in polymerization reactions and as an oxidizing agent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethylbutyl hydroperoxide can be synthesized by the reaction of neopentyldimethylcarbinol with hydrogen peroxide in the presence of sulfuric acid. The reaction is carried out at a controlled temperature to prevent the formation of dangerous by-products such as acetone peroxide . The general reaction is as follows:
Neopentyldimethylcarbinol+H2O2→1,1,3,3-Tetramethylbutyl hydroperoxide+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure safety and efficiency. The process typically includes the use of solid super acids and citric acid to catalyze the reaction between hydrogen peroxide and 2,4-trimethyl-2-amyl alcohol .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethylbutyl hydroperoxide primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions as an initiator .
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and sulfuric acid.
Polymerization Reactions: It is used as an initiator in the polymerization of vinyl monomers such as styrene and butadiene.
Major Products Formed
Oxidation: The major products are typically alcohols, ketones, and carboxylic acids depending on the substrate used.
Polymerization: The major products are polymers such as polystyrene and polybutadiene.
Scientific Research Applications
1,1,3,3-Tetramethylbutyl hydroperoxide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent and a polymerization initiator in various chemical reactions.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug synthesis and as a reagent in pharmaceutical processes.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethylbutyl hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the peroxide group. These free radicals can initiate polymerization reactions or participate in oxidation processes. The molecular targets and pathways involved include the activation of vinyl monomers and the oxidation of organic substrates .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Another organic peroxide used as an oxidizing agent and polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone, and as a polymerization initiator.
Methyl ethyl ketone peroxide: Commonly used as a catalyst in the production of polyester resins.
Uniqueness
1,1,3,3-Tetramethylbutyl hydroperoxide is unique due to its high stability and efficiency as a polymerization initiator. Its branched structure provides steric hindrance, reducing the likelihood of unwanted side reactions and decomposition .
Properties
IUPAC Name |
2-hydroperoxy-2,4,4-trimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2,3)6-8(4,5)10-9/h9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRQGKQPLPBZQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Record name | 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7956 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064011 | |
Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is heat and contamination sensitive. | |
Record name | 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7956 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
5809-08-5 | |
Record name | 1,1,3,3-TETRAMETHYLBUTYL HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7956 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,3,3-Tetramethylbutyl hydroperoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5809-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydroperoxide, 1,1,3,3-tetramethylbutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetramethylbutyl hydroperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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